silane CAS No. 76847-25-1](/img/structure/B14454401.png)
[(2-Methoxyphenyl)(phenyl)methoxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)(phenyl)methoxysilane is an organosilicon compound with the molecular formula C17H22O2Si. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trimethylsilane group attached to a central oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(phenyl)methoxysilane typically involves the reaction of (2-methoxyphenyl)magnesium bromide with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent and purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of (2-Methoxyphenyl)(phenyl)methoxysilane may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and automated systems may be used to control reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve additional purification steps such as recrystallization or advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(phenyl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds
Scientific Research Applications
(2-Methoxyphenyl)(phenyl)methoxysilane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(phenyl)methoxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with other reactants, facilitating the formation of desired products. The methoxy and phenyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the methoxy group. It is used in similar reactions but has different reactivity and selectivity.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methoxyphenyl group.
Uniqueness
(2-Methoxyphenyl)(phenyl)methoxysilane is unique due to the presence of both methoxy and phenyl groups, which provide a combination of steric and electronic effects that influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
CAS No. |
76847-25-1 |
|---|---|
Molecular Formula |
C17H22O2Si |
Molecular Weight |
286.44 g/mol |
IUPAC Name |
[(2-methoxyphenyl)-phenylmethoxy]-trimethylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-18-16-13-9-8-12-15(16)17(19-20(2,3)4)14-10-6-5-7-11-14/h5-13,17H,1-4H3 |
InChI Key |
XULKIQIDKSNTNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


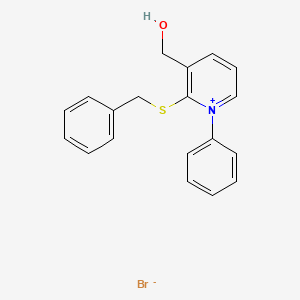
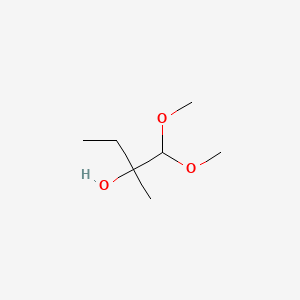
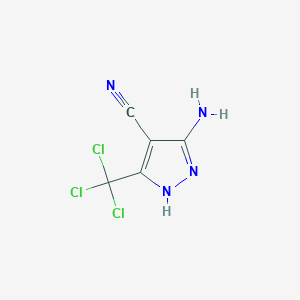
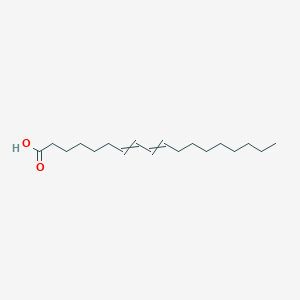

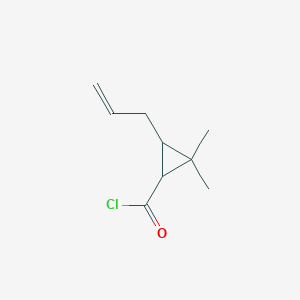
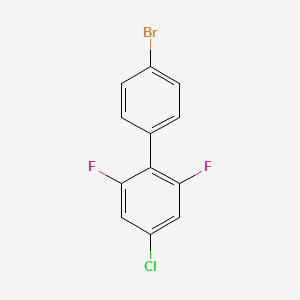
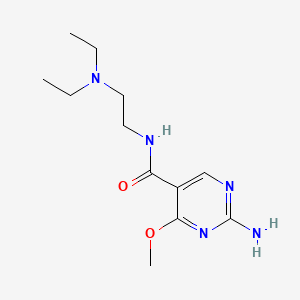
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
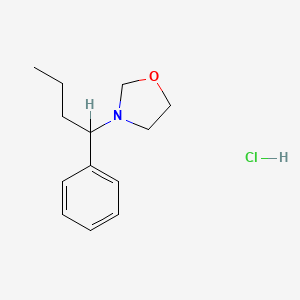
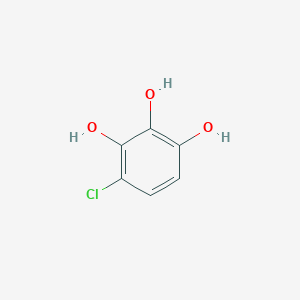
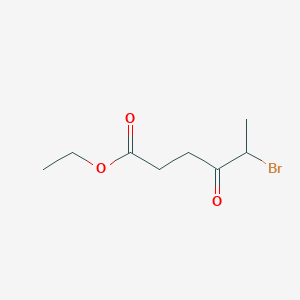
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
